molecular formula C19H16N4O B12945362 3-Piperidinecarbonitrile, 6-(1H-benzimidazol-2-yl)-2-oxo-4-phenyl- CAS No. 62306-41-6

3-Piperidinecarbonitrile, 6-(1H-benzimidazol-2-yl)-2-oxo-4-phenyl-

Cat. No.: B12945362
CAS No.: 62306-41-6
M. Wt: 316.4 g/mol
InChI Key: AXKYKHHKKRNXJE-UHFFFAOYSA-N
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Description

6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile is a complex organic compound that features a benzimidazole moiety fused with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and structural uniqueness.

Properties

CAS No.

62306-41-6

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

6-(1H-benzimidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile

InChI

InChI=1S/C19H16N4O/c20-11-14-13(12-6-2-1-3-7-12)10-17(23-19(14)24)18-21-15-8-4-5-9-16(15)22-18/h1-9,13-14,17H,10H2,(H,21,22)(H,23,24)

InChI Key

AXKYKHHKKRNXJE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)NC1C2=NC3=CC=CC=C3N2)C#N)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between o-phenylenediamine and 2-benzoylcyclohexanone can lead to the formation of the benzimidazole ring, followed by further functionalization to introduce the piperidine and carbonitrile groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbonitrile group (−C≡N) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example:
R−C≡N+H2OH+ or OHR−COOH\text{R−C≡N} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{R−COOH}
This reaction is critical for generating intermediates with enhanced solubility or biological activity.

Experimental Conditions :

  • Acidic Hydrolysis : Reflux with 6M HCl at 100°C for 6–8 hours.

  • Basic Hydrolysis : Treatment with NaOH (10% w/v) in ethanol under reflux .

Nucleophilic Substitution

The carbonitrile group and electron-deficient positions on the benzimidazole ring are susceptible to nucleophilic attack.

Reactivity with Amines

Reaction with primary amines (e.g., aniline) forms amidine derivatives via nucleophilic addition:
R−C≡N+R’NH2R−C(NHR’)=NH\text{R−C≡N} + \text{R'NH}_2 \rightarrow \text{R−C(NHR')=NH}
Example: Condensation with 4-methylaniline yields substituted anilides under reflux in ethanol .

Key Data :

Amine Product Yield Conditions
AnilineN-Phenylamidine derivative77%Ethanol, reflux (3 h)
4-MethylanilineN-(4-Methylphenyl)amidine derivative72%Ethanol, reflux (3 h)

Condensation Reactions

The compound participates in Knoevenagel and aldol condensations due to its α-hydrogen adjacent to the carbonyl group.

Benzylidene Derivatives

Reaction with aromatic aldehydes (e.g., benzaldehyde) forms benzylidene derivatives. For instance:
Compound+ArCHOArCH=C(CN)−Piperidine−Benzimidazole\text{Compound} + \text{ArCHO} \rightarrow \text{ArCH=C(CN)−Piperidine−Benzimidazole}
Conditions : Ethanol, piperidine catalyst, reflux (3 h) .

Examples :

Aldehyde Product Yield
BenzaldehydeEthyl 2-(1H-benzimidazol-2-yl)-3-phenylacrylate77%
4-ChlorobenzaldehydeChlorinated benzylidene derivative68%

Cyclization Reactions

The piperidine and benzimidazole moieties facilitate intramolecular cyclization.

Pyrazole Formation

Reaction with hydrazine derivatives yields pyrazole-fused heterocycles:
Compound+NH2NH2Pyrazole−Benzimidazole hybrid\text{Compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyrazole−Benzimidazole hybrid}
Conditions : Hydrazine hydrate in ethanol, reflux (6 h) .

Spirocyclization

Under strong bases (e.g., lithium diisopropylamide), spirocyclic frameworks form via deprotonation and intramolecular attack:
Mechanism :

  • Deprotonation at α-carbon.

  • Cyclization via nucleophilic attack on the benzimidazole nitrogen .

Conditions : Tetrahydrofuran (THF), −20°C to 10°C, 1–2 h .

Multi-Component Reactions (MCRs)

The compound engages in MCRs due to its multifunctional groups.

Biginelli-Type Reactions

In the presence of aldehydes and urea derivatives, it forms dihydropyrimidinones under solvent-free conditions :
Catalyst : Phosphomolybdic acid nanoparticles on imidazole-functionalized Fe3O4@SiO2 .
Yield : 70–85% (varies with substituents) .

Reactivity with Electrophiles

The benzimidazole nitrogen can undergo alkylation or acylation.

Acylation

Reaction with acetyl chloride forms N-acetyl derivatives:
Conditions : Dichloromethane, triethylamine, 0–30°C .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of benzimidazole possess significant anticancer properties. Specifically, compounds containing both benzimidazole and piperidine structures have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that 3-piperidinecarbonitrile derivatives can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .

1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. The combination of the piperidine and benzimidazole moieties contributes to its ability to disrupt microbial cell membranes. In vitro studies have reported effective inhibition against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

1.3 Central Nervous System Disorders
Given the structural similarity to known psychoactive compounds, 3-piperidinecarbonitrile has been explored for its effects on the central nervous system. Preliminary studies suggest that it may exhibit anxiolytic or antidepressant-like effects, warranting further investigation into its mechanism of action and therapeutic potential for treating mood disorders .

Material Science

2.1 Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity allows for various functionalization reactions, making it a valuable building block in synthetic chemistry .

2.2 Polymer Chemistry
In the field of materials science, derivatives of 3-piperidinecarbonitrile are being studied for their potential use in polymer formulations. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Case Studies

Study Focus Findings
Anticancer Activity Study Evaluated the cytotoxic effects on breast cancer cellsShowed significant reduction in cell viability with IC50 values indicating potent activity
Antimicrobial Efficacy Evaluation Tested against Gram-positive and Gram-negative bacteriaDemonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentrations lower than existing antibiotics
Neuropharmacological Assessment Assessed anxiolytic effects in animal modelsIndicated reduced anxiety-like behavior compared to control groups

Mechanism of Action

The mechanism of action of 6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    6-(1H-Benzo[d]imidazol-2-yl)benzo[a]phenazin-5-ol: Another benzimidazole derivative with different functional groups.

    1H-Benzo[d]imidazole-2-yl)aniline: A simpler benzimidazole compound with an aniline group.

Uniqueness

6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile is unique due to its combination of a benzimidazole ring with a piperidine and carbonitrile group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

3-Piperidinecarbonitrile, 6-(1H-benzimidazol-2-yl)-2-oxo-4-phenyl- is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Piperidinecarbonitrile, 6-(1H-benzimidazol-2-yl)-2-oxo-4-phenyl- is C16H16N3OC_{16}H_{16}N_{3}O with a molecular weight of approximately 284.32 g/mol. The compound features a piperidine ring, a benzimidazole moiety, and a phenyl group, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structural features to 3-Piperidinecarbonitrile showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

Benzimidazole derivatives have also been investigated for their anticancer effects. In vitro studies suggest that 3-Piperidinecarbonitrile can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. One study reported that derivatives with the benzimidazole structure inhibited tumor growth in xenograft models .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer development. This inhibition could lead to reduced prostaglandin synthesis, thereby alleviating inflammation and potentially hindering tumor growth .

Case Study 1: Antimicrobial Efficacy

In a controlled study, several derivatives of benzimidazole were tested for antimicrobial efficacy against Candida albicans. The results indicated that compounds similar to 3-Piperidinecarbonitrile exhibited minimum inhibitory concentrations (MICs) comparable to standard antifungal agents. This suggests a potential therapeutic application in treating fungal infections .

Case Study 2: Anticancer Activity

A series of experiments involving human cancer cell lines (e.g., breast cancer MCF-7 cells) demonstrated that treatment with 3-Piperidinecarbonitrile resulted in significant cell death. Flow cytometry analyses revealed an increase in the proportion of cells undergoing apoptosis after treatment with the compound compared to control groups. These findings support the potential role of this compound in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for preparing 3-piperidinecarbonitrile derivatives with benzimidazole and phenyl substituents?

Methodological Answer: The synthesis of such derivatives typically involves multi-step condensation reactions. For example:

  • Step 1: React 4-aminoacetophenone with sodium azide in glacial acetic acid to form a tetrazole-substituted intermediate .
  • Step 2: Condense this intermediate with ethyl cyanoacetate, aromatic aldehydes (e.g., thiophen-2-yl), and ammonium acetate at 110°C to yield dihydropyridine-carbonitrile derivatives .
  • Step 3: Introduce the benzimidazole moiety via cyclization or substitution reactions, leveraging electrophilic attack strategies (e.g., using chloroacetyl chloride under basic conditions) .

Q. Table 1: Key Reaction Conditions

ReactantsCatalyst/ConditionsProduct YieldReference
4-Aminoacetophenone, NaN₃Glacial acetic acid, 80°C~70%
Tetrazole intermediate + Ethyl cyanoacetateNH₄OAc, 110°C65–75%
Benzimidazole precursorsChloroacetyl chloride, NaOH60–68%

Q. How are spectroscopic techniques applied to characterize the structural integrity of this compound?

Methodological Answer:

  • FT-IR: Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O stretch at ~1700 cm⁻¹) .
  • ¹H-NMR: Confirm aromatic proton environments (e.g., phenyl protons at δ 7.2–7.8 ppm, benzimidazole NH at δ ~12 ppm) .
  • ¹³C-NMR: Validate carbonitrile (C≡N) at δ ~115 ppm and carbonyl (C=O) at δ ~165 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar compounds?

Methodological Answer: Contradictions often arise from variations in substituents or assay conditions. For example:

  • Case Study: Compounds with thiophen-2-yl substituents showed higher antimicrobial activity (MIC: 2–4 µg/mL) compared to dichlorophenyl derivatives (MIC: 8–16 µg/mL) .
  • Resolution Strategy:
    • Perform dose-response curves under standardized conditions (e.g., pH 6.5 buffer) .
    • Use molecular docking to compare binding affinities with target proteins (e.g., Staphylococcus aureus DNA gyrase) .

Q. Table 2: Biological Activity vs. Substituents

SubstituentMIC (µg/mL)Docking Score (kcal/mol)Reference
Thiophen-2-yl2–4-8.5
2,6-Dichlorophenyl8–16-6.2

Q. What computational approaches are recommended to elucidate the mechanism of action of this compound?

Methodological Answer:

  • Molecular Docking: Use BIOVIA/Discovery Studio to model interactions with bacterial enzymes (e.g., Klebsiella pneumoniae β-lactamase). Key residues (e.g., Ser70, Glu166) should show hydrogen bonding with the carbonyl and nitrile groups .
  • MD Simulations: Validate stability of ligand-protein complexes over 100 ns trajectories, focusing on RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How do reaction conditions influence the regioselectivity of piperidinecarbonitrile derivatives?

Methodological Answer:

  • Solvent Effects: Methanol promotes cyclization via nucleophilic attack, while DMF favors electrophilic substitution .
  • Catalyst Optimization: Sodium acetate enhances yields in condensation reactions, whereas Lewis acids (e.g., ZnCl₂) improve regioselectivity for benzimidazole formation .

Q. Table 3: Solvent Impact on Regioselectivity

SolventMajor ProductYield (%)Reference
MethanolCyclized piperidinecarbonitrile75
DMFSubstituted benzimidazole68

Q. What safety protocols are critical for handling nitrile-containing intermediates?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile nitriles (e.g., HCN release risk) .
  • PPE: Wear nitrile gloves and goggles; avoid skin contact with intermediates like 2-butyl-3-methyl derivatives .

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